1,4,5,8-Tetrahydro-1,4-epoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, characterized by the presence of an epoxide group and partial hydrogenation
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of naphthalene followed by epoxidation. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting tetrahydronaphthalene is then subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide group to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Similar structure but lacks the tetrahydro configuration.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Contains multiple carboxylic acid groups and is used in different applications.
Properties
CAS No. |
185421-34-5 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),4,9-triene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-2,5-6,9-10H,3-4H2 |
InChI Key |
QEOFHCXHQCCXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C3C=CC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.